Cy3 hydrazide

Fluorescence spectroscopy Bioconjugation Glycoprotein labeling

Standard amine- or thiol-reactive Cy3 dyes fail for carbonyl targets (glycoproteins, oxidized proteins, reducing sugars). Cy3 hydrazide provides exclusive aldehyde/ketone selectivity. - **Target:** Periodate-oxidized glycoproteins (preserves epitopes), protein carbonyls (oxidative stress marker), reducing-end glycans - **Performance:** Ex/Em 555/570 nm, Φ=0.31, stable hydrazone bond (pH 4-9) - **Supply:** ≥95% HPLC purity, documented for MALDI-MS & fluorescence detection

Molecular Formula C31H40N4O7S2
Molecular Weight 644.8 g/mol
Cat. No. B15554977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3 hydrazide
Molecular FormulaC31H40N4O7S2
Molecular Weight644.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H40N4O7S2/c1-6-34-25-16-14-21(43(37,38)39)19-23(25)30(2,3)27(34)11-10-12-28-31(4,5)24-20-22(44(40,41)42)15-17-26(24)35(28)18-9-7-8-13-29(36)33-32/h10-12,14-17,19-20H,6-9,13,18,32H2,1-5H3,(H2-,33,36,37,38,39,40,41,42)
InChIKeyBNLBIEPQLXAGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3 Hydrazide for Carbonyl Labeling


Cy3 hydrazide is a carbonyl-reactive fluorescent dye from the cyanine family, characterized by a Cy3 fluorophore core (excitation/emission maxima at approximately 555/570 nm) conjugated to a hydrazide (-CONHNH2) functional group. It is designed for the specific covalent labeling of aldehyde and ketone moieties on biomolecules, such as periodate-oxidized glycoproteins, oxidatively stressed proteins, and reducing saccharides [1]. The compound's non-sulfonated form has a molecular weight of 543.6 g/mol and moderate aqueous solubility [1].

Cy3 Hydrazide vs. Other Cy3 Derivatives


Substituting Cy3 hydrazide with other Cy3 derivatives like Cy3 NHS ester or Cy3 maleimide is not feasible for aldehyde/ketone labeling applications. While the Cy3 fluorophore remains constant, the reactive groups confer fundamentally different target specificities: hydrazides react selectively with carbonyls (aldehydes/ketones) to form stable hydrazone bonds, NHS esters target primary amines (e.g., lysine residues), and maleimides target sulfhydryls (cysteine residues) . Using the incorrect reactive group will result in zero labeling of the intended carbonyl target or, worse, non-specific labeling of off-target amino acids, leading to failed experiments and wasted resources [1][2].

Cy3 Hydrazide: Performance vs. Alternatives


Carbonyl Labeling Stability vs. Cy3 NHS Ester

While Cy3 hydrazide and Cy3 NHS ester share identical Cy3 fluorophore core spectral properties (extinction coefficient ε = 150,000 M⁻¹cm⁻¹, quantum yield Φ = 0.31 for non-sulfonated forms ), their distinct reactive groups confer vastly different experimental utility. The hydrazide group forms a stable hydrazone bond with carbonyls, which is stable over a pH range of 4-9. In contrast, the NHS ester group, while reactive with amines, is highly susceptible to hydrolysis in aqueous buffers, with a reported half-life of approximately 10-15 minutes at pH 7.4 [1]. This necessitates that Cy3 NHS ester solutions be prepared immediately before use, introducing experimental variability. Cy3 hydrazide, stored as a solid and reconstituted as needed, offers superior handling stability and consistent labeling efficiency for carbonyl targets, a critical factor for reproducible, quantitative experiments.

Fluorescence spectroscopy Bioconjugation Glycoprotein labeling

Carbonyl Specificity vs. Cy3 Maleimide

Cy3 hydrazide and Cy3 maleimide share identical Cy3 core photophysical properties (ε = 150,000 M⁻¹cm⁻¹, Φ = 0.31) . However, their functional groups dictate exclusive target selectivity. Cy3 hydrazide reacts with aldehydes and ketones, enabling specific labeling of carbohydrate moieties on glycoproteins after periodate oxidation or on proteins subjected to oxidative carbonylation . Cy3 maleimide, conversely, reacts specifically with sulfhydryl (-SH) groups, primarily found on cysteine residues in reduced proteins [1]. In a complex biological sample, using Cy3 maleimide would result in labeling a completely different subset of proteins, rendering it useless for the intended carbonyl-targeting application. This target specificity is not a matter of degree but of absolute functional incompatibility, making Cy3 hydrazide the only appropriate choice for carbonyl-specific labeling among common Cy3 reactive dyes.

Bioconjugation Glycoprotein labeling Oxidative stress

Orange-Red Fluorescence vs. Cy5 Hydrazide

Cy3 hydrazide and Cy5 hydrazide are both carbonyl-reactive dyes within the cyanine family but differ significantly in their spectral windows. Cy3 hydrazide exhibits excitation/emission maxima at ~555/570 nm with an extinction coefficient of 150,000 M⁻¹cm⁻¹ and quantum yield of 0.31 . Cy5 hydrazide operates at ~646/662 nm with an extinction coefficient of 250,000 M⁻¹cm⁻¹ and quantum yield of 0.2 [1]. While Cy5 offers a higher extinction coefficient and operates in the far-red spectrum (reducing autofluorescence background), Cy3 hydrazide is optimized for orange-red detection channels (e.g., 532/561 nm lasers) common to standard fluorescence microscopes and cytometers. For experiments requiring simultaneous detection of multiple carbonyl-labeled targets, the spectral separation between Cy3 (~570 nm) and Cy5 (~662 nm) is >90 nm, enabling low-crosstalk multiplexing . Cy3 hydrazide is thus the preferred reagent when an orange-red fluorescent readout is required, either as a standalone label or as one component in a multi-color panel.

Multiplex imaging Flow cytometry FRET

Aqueous Solubility vs. Sulfo-Cy3 Hydrazide

Cy3 hydrazide (non-sulfonated) and its sulfonated analog (Sulfo-Cy3 hydrazide) share the same hydrazide reactive group and similar spectral properties (Cy3 hydrazide: ε = 150,000 M⁻¹cm⁻¹, Φ = 0.31 ; Sulfo-Cy3 hydrazide: ε = 162,000 M⁻¹cm⁻¹, Φ = 0.10 [1]). The key differentiator is aqueous solubility. Non-sulfonated Cy3 hydrazide exhibits moderate water solubility but requires organic co-solvents (e.g., DMF, DMSO) for efficient dissolution and reaction with biomolecules [2]. In contrast, Sulfo-Cy3 hydrazide is highly water-soluble (≥10 mg/mL at pH 7.4) due to its sulfonate groups, enabling reactions entirely in aqueous buffers and reducing non-specific hydrophobic interactions [3]. This makes Sulfo-Cy3 hydrazide the preferred choice for labeling sensitive proteins or for live-cell applications where organic solvents could be detrimental. Conversely, the non-sulfonated Cy3 hydrazide, with its higher quantum yield (0.31 vs. 0.10), may offer brighter signal in applications tolerant of organic co-solvents, such as in vitro labeling of robust proteins or solid-phase assays.

Bioconjugation Live-cell imaging Protein labeling

Cy3 Hydrazide: Application Workflows


Periodate-Oxidized Glycoprotein Labeling

Cy3 hydrazide is the definitive reagent for labeling the carbohydrate moieties of glycoproteins following mild periodate oxidation, which generates reactive aldehyde groups on cis-diols . This approach leaves the protein backbone unmodified and preserves antibody epitopes, making it superior to amine-reactive dyes (e.g., NHS esters) that would non-specifically label lysine residues and potentially block antibody binding sites. The resulting stable hydrazone bond (stable over pH 4-9 [1]) enables sensitive detection of glycoproteins via standard Cy3 fluorescence channels (Ex/Em 555/570 nm) in SDS-PAGE, Western blot, and immunofluorescence microscopy .

Protein Carbonylation Detection for Oxidative Stress

The specific reactivity of Cy3 hydrazide with carbonyls makes it an essential tool for quantifying oxidative stress-induced protein damage. Oxidatively modified proteins accumulate carbonyl groups, which can be selectively labeled with Cy3 hydrazide . This method, validated in published proteomics studies [1], allows for the fluorescent detection and quantification of carbonylated proteins in complex samples, such as tissue lysates or cell extracts. Unlike methods relying on antibody-based detection of specific adducts (e.g., anti-DNP), hydrazide labeling provides a direct, pan-specific measure of total protein carbonylation, offering a more comprehensive assessment of oxidative damage for studies in aging, neurodegeneration, and toxicology .

Reducing Saccharide Labeling for HPLC-MS

Cy3 hydrazide enables the sensitive detection of reducing sugars and oligosaccharides through covalent labeling of their reducing-end carbonyl groups . This derivatization imparts a strong fluorescent signal (Φ = 0.31 [1]) and a permanent positive charge to the carbohydrate, which significantly enhances ionization efficiency for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry analysis . The Cy3 tag allows for femtomole-level detection of glycans in HPLC with fluorescence detection and provides a distinct mass shift for unambiguous identification by MS, making it a powerful tool for glycomics research and quality control of biotherapeutics .

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